molecular formula C14H27N3O4 B061134 (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 161723-00-8

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No.: B061134
CAS No.: 161723-00-8
M. Wt: 301.38 g/mol
InChI Key: RHCVWDKJCGSONV-UHFFFAOYSA-N
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Description

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound that features a pyrrolidine ring with two amino groups protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the protection of the amino groups on the pyrrolidine ring using Boc anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, free amines, and oxidized derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino groups, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amines can interact with enzymes, receptors, and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is unique due to its specific stereochemistry and the presence of two Boc-protected amino groups. This makes it particularly useful in the synthesis of chiral molecules and in applications requiring selective protection and deprotection of amino groups .

Properties

CAS No.

161723-00-8

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)

InChI Key

RHCVWDKJCGSONV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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